molecular formula C18H16ClNO5 B10873433 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10873433
M. Wt: 361.8 g/mol
InChI Key: KPVDLQVBJFDOIF-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a furan ring, a hydroxy group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Furan-2-ylcarbonyl Group: The furan-2-ylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a Suzuki coupling reaction, where a chlorophenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.

    Hydroxylation and Methoxyethylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide. The methoxyethyl group can be added via an alkylation reaction using methoxyethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound could be used as a probe to study enzyme interactions, particularly those involving hydroxylation and oxidation reactions. Its structural complexity makes it a useful tool for investigating biochemical pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of the chlorophenyl and furan groups suggests potential activity against certain biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the furan-2-ylcarbonyl group, which may affect its reactivity and biological activity.

    4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the chlorophenyl group, potentially altering its chemical properties and applications.

    5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one:

Uniqueness

The unique combination of functional groups in 5-(4-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one provides it with distinct chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H16ClNO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3

InChI Key

KPVDLQVBJFDOIF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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